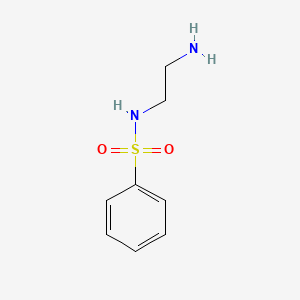![molecular formula C15H13Br2NOS B2394340 N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide CAS No. 810689-44-2](/img/structure/B2394340.png)
N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide (referred to as BMSA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of BMSA in its various applications is not fully understood. However, studies have suggested that BMSA may exert its antitumor activity by inhibiting the activity of enzymes involved in cancer cell growth. In material science, BMSA has been shown to act as a capping agent for the synthesis of metal sulfide nanoparticles. In environmental science, BMSA has been suggested to inhibit the corrosion of metal surfaces by forming a protective film on the surface.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMSA are not well documented. However, studies have suggested that BMSA may have cytotoxic effects on cancer cells, while having minimal effects on normal cells. In addition, BMSA has been shown to be relatively stable under various environmental conditions, making it a promising candidate for use as a corrosion inhibitor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BMSA is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. In addition, BMSA has been shown to have a high degree of purity, making it suitable for use in various scientific applications. However, one limitation of BMSA is its limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on BMSA. One area of interest is the development of new synthetic methods for BMSA that are more efficient and environmentally friendly. Another area of interest is the study of the mechanism of action of BMSA in its various applications, which may lead to the development of new therapeutic agents or materials. Finally, the potential use of BMSA as a corrosion inhibitor for various industrial applications should be further explored.
Méthodes De Synthèse
BMSA can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylphenylamine and 4-bromobenzenethiol with acetic anhydride. The resulting product is then purified through recrystallization to obtain BMSA in its pure form.
Applications De Recherche Scientifique
BMSA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BMSA has been shown to have antitumor activity by inhibiting the growth of cancer cells. In material science, BMSA has been used as a precursor for the synthesis of metal sulfide nanoparticles. In environmental science, BMSA has been studied for its potential use as a corrosion inhibitor for metal surfaces.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-bromophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NOS/c1-10-8-12(4-7-14(10)17)18-15(19)9-20-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJLZDMWHBFOBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2394260.png)

![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)




![N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2394274.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2394277.png)

